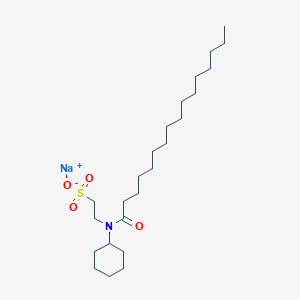
2-Adamantyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Adamantyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantane, a diamondoid hydrocarbon that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
2-Adamantyl acetate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific tissues.
In the field of agrochemicals, 2-Adamantyl acetate has been shown to have insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator, as it can stimulate plant growth and increase crop yields.
Mecanismo De Acción
The mechanism of action of 2-Adamantyl acetate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes. It may also act by blocking the activation of certain signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-Adamantyl acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation in these organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Adamantyl acetate in lab experiments is its low toxicity and high solubility in organic solvents. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cell types and tissues.
Direcciones Futuras
There are several potential future directions for research on 2-Adamantyl acetate. One area of interest is its potential use as a drug delivery system for targeted therapies. Another area of research is its potential use as a plant growth regulator to increase crop yields and improve food security. Additionally, further studies are needed to understand its mechanism of action and potential applications in the treatment of inflammatory and other diseases.
In conclusion, 2-Adamantyl acetate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and unlock its many applications.
Métodos De Síntesis
The synthesis of 2-Adamantyl acetate involves the reaction of adamantane with acetic anhydride in the presence of a catalyst. The reaction proceeds through an acylation process, where the acetyl group (-COCH3) replaces one of the hydrogen atoms on the adamantane molecule. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Propiedades
Número CAS |
19066-22-9 |
|---|---|
Nombre del producto |
2-Adamantyl acetate |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-adamantyl acetate |
InChI |
InChI=1S/C12H18O2/c1-7(13)14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3 |
Clave InChI |
KCRIKUHGRAGLSF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C2CC3CC(C2)CC1C3 |
SMILES canónico |
CC(=O)OC1C2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



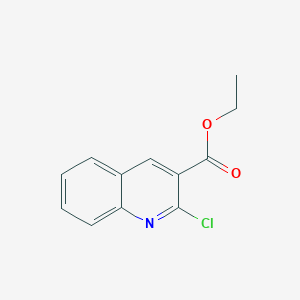

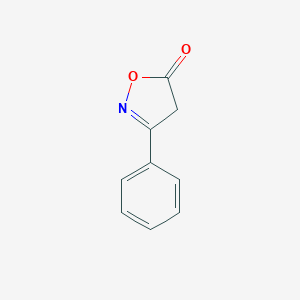

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
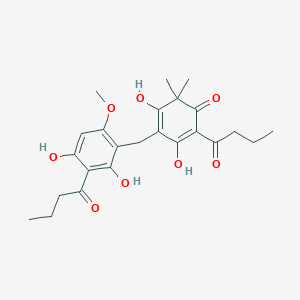
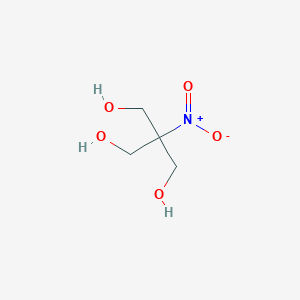

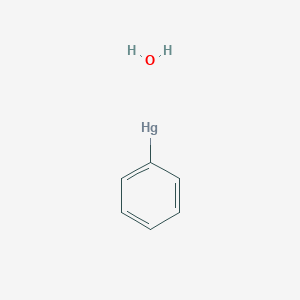
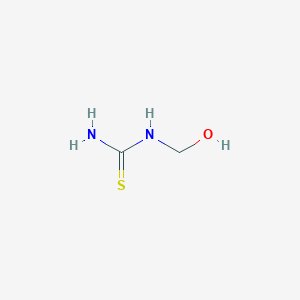
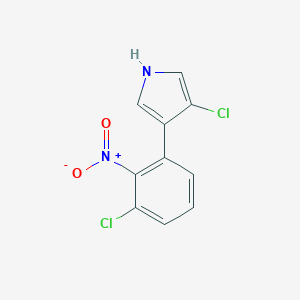

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)
